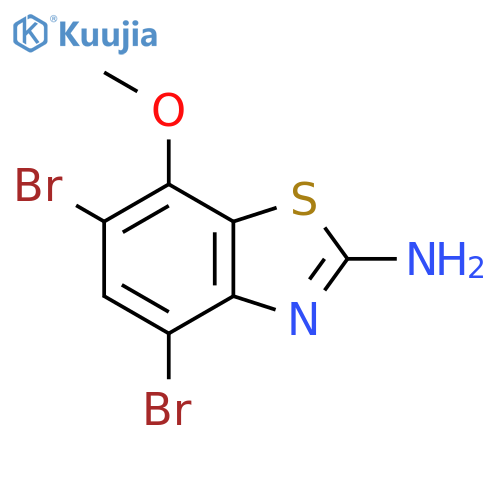

Cas no 1690706-33-2 (4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine)

1690706-33-2 structure

商品名:4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- EN300-3603145

- 4,6-Dibromo-7-methoxybenzo[d]thiazol-2-amine

- Z1836653683

- 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine

- 1690706-33-2

-

- インチ: 1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12)

- InChIKey: XFPSAXPOBRWUCB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C2=C1N=C(N)S2)OC)Br

計算された属性

- せいみつぶんしりょう: 337.85471g/mol

- どういたいしつりょう: 335.85676g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3603145-0.25g |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95.0% | 0.25g |

$481.0 | 2025-03-18 | |

| Enamine | EN300-3603145-2.5g |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95.0% | 2.5g |

$1903.0 | 2025-03-18 | |

| Aaron | AR028K8U-500mg |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95% | 500mg |

$1068.00 | 2025-02-16 | |

| Aaron | AR028K8U-1g |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95% | 1g |

$1361.00 | 2025-02-16 | |

| Aaron | AR028K8U-100mg |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95% | 100mg |

$489.00 | 2025-02-16 | |

| 1PlusChem | 1P028K0I-250mg |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95% | 250mg |

$657.00 | 2024-06-19 | |

| 1PlusChem | 1P028K0I-100mg |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95% | 100mg |

$479.00 | 2024-06-19 | |

| 1PlusChem | 1P028K0I-1g |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95% | 1g |

$1262.00 | 2024-06-19 | |

| 1PlusChem | 1P028K0I-50mg |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95% | 50mg |

$332.00 | 2024-06-19 | |

| Enamine | EN300-3603145-10.0g |

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine |

1690706-33-2 | 95.0% | 10.0g |

$4176.0 | 2025-03-18 |

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1690706-33-2 (4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量